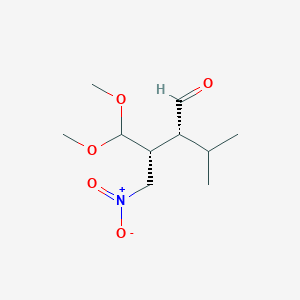
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal is a complex organic compound characterized by its unique structural features It contains a nitromethyl group, two methoxy groups, and an isopropyl group attached to a butanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor, followed by the introduction of methoxy groups and the formation of the butanal structure. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high purity and efficiency. The choice of raw materials and reaction conditions is critical to the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal exerts its effects involves interactions with molecular targets and pathways. The nitromethyl group can participate in redox reactions, while the methoxy groups influence the compound’s reactivity and stability. The isopropyl group provides steric hindrance, affecting the compound’s binding to enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-4,4-Dimethoxy-3-(hydroxymethyl)-2-(propan-2-yl)butanal
- (2R,3R)-4,4-Dimethoxy-3-(aminomethyl)-2-(propan-2-yl)butanal
- (2R,3R)-4,4-Dimethoxy-3-(methyl)-2-(propan-2-yl)butanal
Uniqueness
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal is unique due to the presence of the nitromethyl group, which imparts distinct reactivity and potential biological activity. Its stereochemistry also plays a crucial role in its interactions and applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
921935-26-4 |
|---|---|
Molekularformel |
C10H19NO5 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
(2R,3R)-4,4-dimethoxy-3-(nitromethyl)-2-propan-2-ylbutanal |
InChI |
InChI=1S/C10H19NO5/c1-7(2)9(6-12)8(5-11(13)14)10(15-3)16-4/h6-10H,5H2,1-4H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
LMHBHRHNWGVLCL-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
Kanonische SMILES |
CC(C)C(C=O)C(C[N+](=O)[O-])C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
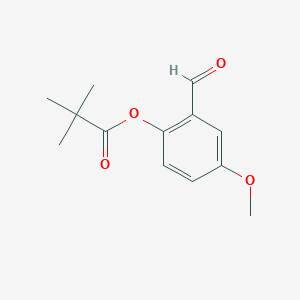
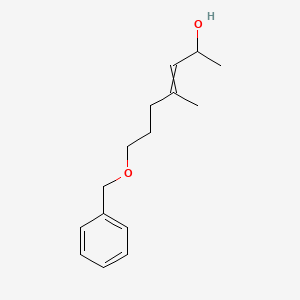

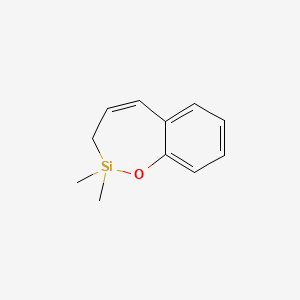
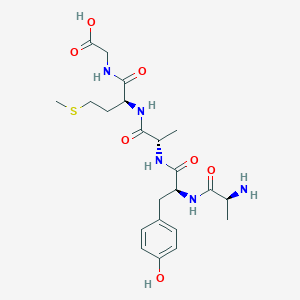
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
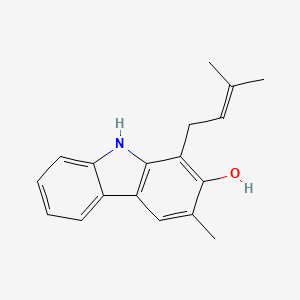
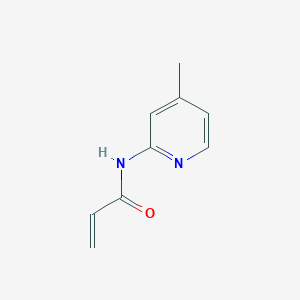
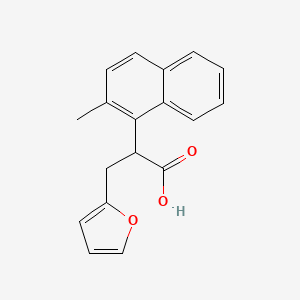
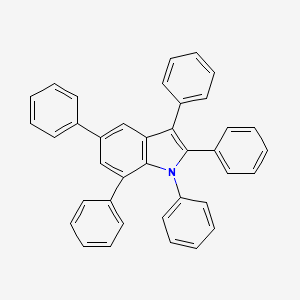
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
